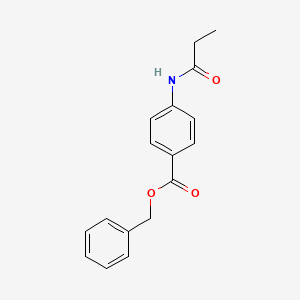
benzyl 4-(propionylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(propionylamino)benzoate, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline powder that is soluble in organic solvents. It is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological studies.
Mechanism of Action
Benzyl 4-(propionylamino)benzoate acts as a fluorescent probe by binding to proteins or membranes. The binding of this compound induces a conformational change in the protein or membrane, resulting in a change in fluorescence intensity. The mechanism of action of this compound in organic synthesis involves the formation of a covalent bond between the this compound molecule and the reactant molecule, leading to the formation of the desired product.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is not known to interact with any specific receptor or enzyme in the body.
Advantages and Limitations for Lab Experiments
Benzyl 4-(propionylamino)benzoate has several advantages as a fluorescent probe, including high quantum yield, good photostability, and low toxicity. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. This compound is also sensitive to the presence of other fluorescent molecules, which can interfere with its fluorescence signal.
Future Directions
For benzyl 4-(propionylamino)benzoate include studying protein-protein interactions, enzyme activity, and membrane potential in living cells and tissues, and the synthesis of this compound derivatives with improved properties.
Synthesis Methods
The synthesis of benzyl 4-(propionylamino)benzoate involves the reaction of benzyl 4-aminobenzoate with propionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a high yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Benzyl 4-(propionylamino)benzoate has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme activity, and membrane potential. This compound has a high quantum yield and good photostability, making it an excellent tool for fluorescence microscopy and imaging. This compound has also been used as a reagent in organic synthesis to synthesize various compounds.
properties
IUPAC Name |
benzyl 4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)18-15-10-8-14(9-11-15)17(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFNGPSEUQQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

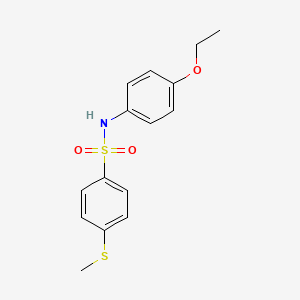
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
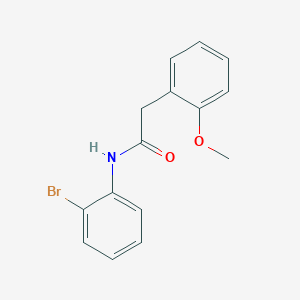
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
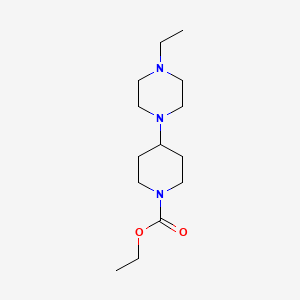
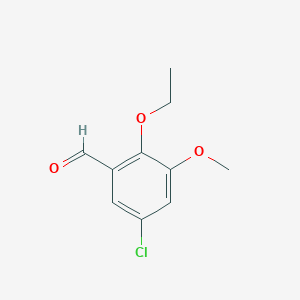
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
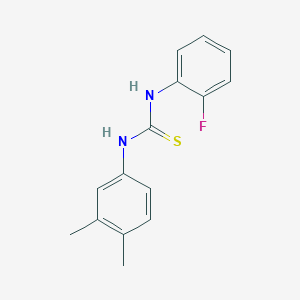
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)